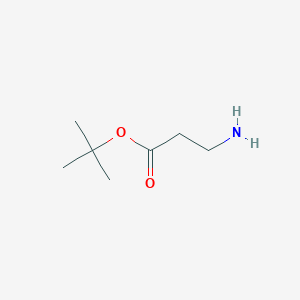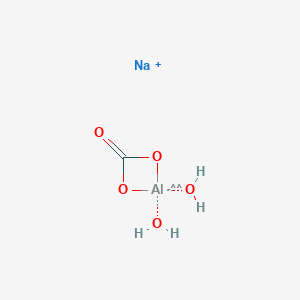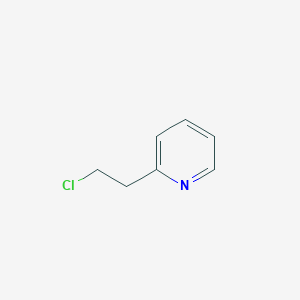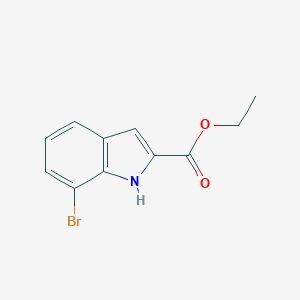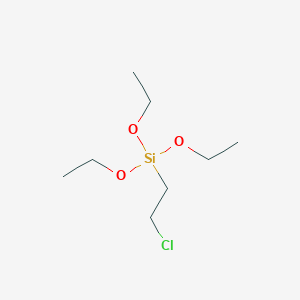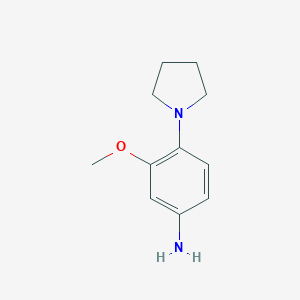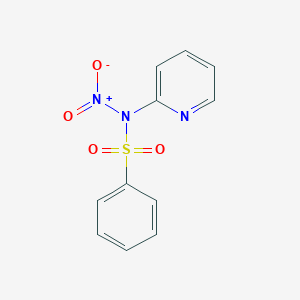
4-Nitro-N-2-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-2-pyridinylbenzenesulfonamide, also known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that is commonly used as a tool compound to study protein-ligand interactions and drug design.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to bind to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Efectos Bioquímicos Y Fisiológicos
4-Nitro-N-2-pyridinylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, which can lead to a decrease in the breakdown of carbohydrates and a decrease in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Nitro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high yield of synthesis. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one of the limitations of using 4-Nitro-N-2-pyridinylbenzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide. One area of research could be the development of 4-Nitro-N-2-pyridinylbenzenesulfonamide derivatives with improved solubility and binding affinity for specific proteins. Another area of research could be the use of 4-Nitro-N-2-pyridinylbenzenesulfonamide as a tool compound for the development of new drugs. Finally, 4-Nitro-N-2-pyridinylbenzenesulfonamide could be used in the study of protein-ligand interactions in complex biological systems, such as the human body.
Conclusion:
In conclusion, 4-Nitro-N-2-pyridinylbenzenesulfonamide is a chemical compound that has many potential applications in scientific research. It is a useful tool compound for studying protein-ligand interactions and drug design. The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide is efficient, and it has been shown to bind to a variety of proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide, including the development of new derivatives and the study of protein-ligand interactions in complex biological systems.
Métodos De Síntesis
The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-chloro-4-nitropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-Nitro-N-2-pyridinylbenzenesulfonamide. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Nitro-N-2-pyridinylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-Nitro-N-2-pyridinylbenzenesulfonamide has been widely used in scientific research as a tool compound to study protein-ligand interactions and drug design. It has been shown to bind to a variety of proteins, including carbonic anhydrase, human serum albumin, and α-glucosidase. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions through fluorescence spectroscopy.
Propiedades
Número CAS |
1028-11-1 |
|---|---|
Nombre del producto |
4-Nitro-N-2-pyridinylbenzenesulfonamide |
Fórmula molecular |
C11H9N3O4S |
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
N-nitro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
IGIJCSLARMNSOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Otros números CAS |
1028-11-1 |
Sinónimos |
4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





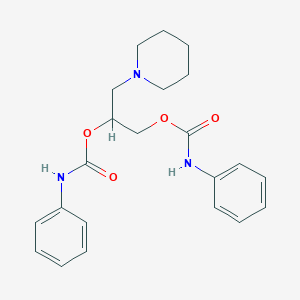
![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)
